molecular formula C13H5ClF3N5 B2584343 6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338793-43-4

6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2584343
CAS No.: 338793-43-4
M. Wt: 323.66
InChI Key: SFHZNXLQPHCDGF-UHFFFAOYSA-N
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Description

The compound 6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS: 338793-43-4) is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group at position 6 and a carbonitrile group at position 2. Its molecular formula is C₁₃H₅ClF₃N₅, with a molecular weight of 323.67 . The trifluoromethyl and chloro groups on the pyridine ring enhance lipophilicity and electron-withdrawing properties, which may influence receptor binding and metabolic stability.

Properties

IUPAC Name

6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClF3N5/c14-10-1-9(13(15,16)17)5-19-11(10)8-3-20-12-7(2-18)4-21-22(12)6-8/h1,3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHZNXLQPHCDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=CN3C(=C(C=N3)C#N)N=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with a suitable pyrazole derivative under specific conditions to form the desired pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol and heating to promote cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and catalysts for cyclization reactions. Conditions such as heating and the use of solvents like ethanol are often employed .

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
This compound has been investigated for its ability to inhibit Cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. Inhibition of CDK2 can lead to reduced cell proliferation, making it a target for cancer therapies. Studies have shown that compounds with the pyrazolo[1,5-a]pyrimidine core exhibit promising anticancer properties due to their interaction with various biological targets .

Enzymatic Inhibition
The compound has demonstrated potential as an inhibitor of other enzymes beyond CDK2. For instance, it has been linked to the inhibition of phosphoinositide 3-kinase delta (PI3Kδ), with reported IC50 values indicating strong selectivity against this isoform compared to others . Such selectivity is vital for developing targeted therapies with minimized side effects.

Biological Studies

Mechanistic Insights
Research indicates that 6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile affects cellular pathways by inhibiting key regulatory proteins. The compound's mechanism involves disrupting the normal progression of the cell cycle, which is critical in cancer treatment .

Neuroprotective and Anti-inflammatory Properties
Emerging studies suggest that related compounds may exhibit neuroprotective effects and anti-inflammatory activities. These properties could position the compound as a candidate for treating neurodegenerative diseases and chronic inflammatory conditions .

Synthetic Utility

Organic Synthesis
The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. Its ability to participate in nucleophilic substitution reactions makes it versatile for synthesizing derivatives with diverse functional groups .

Synthetic Routes
Common synthetic methods involve cyclization reactions starting from 3-chloro-5-(trifluoromethyl)pyridine derivatives. The process typically includes specific reaction conditions that optimize yield and purity, highlighting its importance in pharmaceutical development .

Data Table: Applications Overview

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of CDK2 leading to reduced cell proliferationSignificant inhibition of cancer cell growth
Enzymatic InhibitionTargeting PI3Kδ with high selectivityIC50 values indicate strong inhibitory effects
Neuroprotective EffectsPotential for treating neurodegenerative diseasesPromising results in reducing neuronal damage
Organic SynthesisBuilding block for complex heterocyclesVersatile reactions including substitutions

Case Studies

  • Inhibition of CDK2 : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine effectively inhibited CDK2 activity, leading to decreased proliferation in various cancer cell lines. This highlights the compound's potential as a lead in cancer drug development .
  • PI3Kδ Selectivity : Research on a series of pyrazolo[1,5-a]pyrimidines revealed that certain derivatives exhibited IC50 values as low as 18 nM against PI3Kδ, showcasing their potential as selective inhibitors for therapeutic applications in autoimmune diseases .
  • Neuroprotective Studies : Investigations into related compounds indicated their ability to protect neuronal cells from oxidative stress and inflammation, suggesting applications in treating conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Differences

  • The carbonitrile (CN) group at position 3 is a common pharmacophore in hypnotic agents (e.g., ’s derivative 1c) and may facilitate hydrogen bonding in target interactions . Bromine and phenyl substituents in the brominated analog () introduce steric bulk, which could reduce binding affinity compared to the target compound’s simpler substituents.
  • Molecular Weight and Solubility: The target compound (MW 323.67) is lighter than the 4-methoxyphenyl analog (MW 404.80), suggesting better bioavailability . Fluorinated derivatives like [18F]1 () prioritize radiolabeling for imaging, whereas the target’s non-radioactive structure may favor therapeutic applications.

Pharmacological Potential

  • Anti-Tumor Activity : Pyrazolo[1,5-a]pyrimidines are established in anti-tumor research. The 7-chloro-5-(chloromethyl) analog () showed intermolecular hydrogen bonding critical for crystallinity and drug design, implying the target compound’s pyridinyl and CN groups could similarly stabilize protein interactions .
  • CNS Applications: Derivatives with 3-CN groups () demonstrated hypnotic activity, suggesting the target compound’s substituents might be optimized for central nervous system targets.

Biological Activity

6-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic applications of this compound based on recent studies.

  • Molecular Formula: C13H8ClF3N4
  • Molecular Weight: 382.67 g/mol
  • CAS Number: 338793-43-4

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines, including the target compound, typically involves cyclocondensation reactions. These reactions often utilize 1,3-biselectrophilic compounds and NH-3-aminopyrazoles to form the core structure. The introduction of various substituents at positions 2, 3, 5, and 6 allows for the modification of biological activity and selectivity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promising activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa0.36CDK2 inhibition
HCT1161.8CDK9 inhibition
A375Not specifiedAntiproliferative

These findings suggest that the compound may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown selective inhibition against CDK2 with a significant fold difference over CDK9, indicating its potential for targeted cancer therapies .

Study 1: In Vitro Efficacy

A study conducted on various human tumor cell lines demonstrated that this compound exhibited significant antiproliferative effects. The results indicated that this compound could effectively reduce cell viability in a dose-dependent manner.

Study 2: Structure-Activity Relationship (SAR)

Researchers explored the structure-activity relationship of similar pyrazolo[1,5-a]pyrimidines to identify key substituents that enhance biological activity. Modifications at the pyridine ring were found to influence the potency and selectivity of these compounds against different targets .

Q & A

Basic: What are the optimal synthetic routes for preparing 6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile?

Methodological Answer:
The compound can be synthesized via multicomponent reactions or Suzuki-Miyaura cross-coupling. For example:

  • Suzuki-Miyaura Coupling: React 5-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile with a boronic acid derivative of 3-chloro-5-(trifluoromethyl)pyridine under Pd catalysis. Optimize solvent (e.g., DMF or THF), temperature (80–100°C), and base (K₂CO₃) for higher yields .
  • Condensation Reactions: Use enaminones or α,β-unsaturated ketones with aminopyrazole precursors in polar solvents (e.g., ethanol or DMF) under reflux, followed by purification via recrystallization .

Key Data:

ParameterTypical ConditionsYield Range
Suzuki ReactionPd(PPh₃)₄, DMF, 80°C, 12h70–85%
CondensationEthanol, reflux, 5h60–75%

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., pyridine protons at δ 8.2–8.8 ppm, pyrimidine carbons at ~160 ppm). Compare with literature shifts for analogous pyrazolo[1,5-a]pyrimidines .
    • IR: Identify cyano (C≡N) stretch at ~2200 cm⁻¹ and trifluoromethyl (C-F) vibrations at 1100–1250 cm⁻¹ .
  • X-ray Crystallography: Resolve coplanarity of the pyridine and pyrimidine rings (mean deviation <0.05 Å) and weak C–H⋯N hydrogen bonds in the crystal lattice .

Example:
For the related compound 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, monoclinic crystal packing (space group P21/c) was confirmed with β = 95.924° and a = 4.9817 Å .

Advanced: How can contradictions in NMR data during structural confirmation be resolved?

Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Variable Temperature NMR: Detect dynamic processes (e.g., rotational barriers in trifluoromethyl groups).
  • 2D Experiments (COSY, HSQC): Assign overlapping signals. For example, distinguish pyridine H6 from pyrimidine H2 using coupling constants (J = 4–6 Hz for pyrimidine protons) .
  • Comparative Analysis: Cross-reference with analogs (e.g., 7-amino-3-(2'-chlorophenylazo)-pyrazolo[1,5-a]pyrimidine ).

Advanced: What strategies are used to evaluate the compound’s cytotoxicity and selectivity?

Methodological Answer:

  • MTT Assay: Test against cancer (e.g., HCT-116, A549) and normal (RPE-1) cell lines. Use IC₅₀ values to assess selectivity. For example, pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives showed IC₅₀ = 2–10 µM against colon cancer .
  • Mechanistic Studies:
    • Flow Cytometry: Quantify apoptosis (Annexin V/PI staining).
    • Enzyme Inhibition: Screen for kinase or receptor targets (e.g., 5-HT₆ antagonists ).

Advanced: How are structure-activity relationship (SAR) studies conducted using computational models?

Methodological Answer:

  • Docking Simulations: Use AutoDock or Schrödinger to predict binding to targets (e.g., 5-HT₆ receptor). Prioritize compounds with hydrogen bonds to residues like Ser193 or Tyr187 .
  • QSAR Models: Corrogate parameters (e.g., cLogP, polar surface area) with bioactivity. For rigid analogs, gyration radius <4.5 Å correlates with higher potency .
  • DFT Calculations: Analyze electron density maps to explain substituent effects (e.g., electron-withdrawing CF₃ enhances electrophilicity).

Advanced: What challenges arise in optimizing coupling reactions for pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Side Reactions: Competing dehalogenation or homocoupling. Mitigate using excess boronic acid (1.5 eq) and inert atmospheres.
  • Solvent Choice: DMF improves solubility but may decompose Pd catalysts. Alternative: THF with microwave irradiation (120°C, 30 min) .
  • Purification: Use preparative HPLC (C18 column, MeCN/H₂O gradient) to isolate regioisomers .

Advanced: How are low yields addressed in multi-step syntheses of similar compounds?

Methodological Answer:

  • Intermediate Trapping: Use in situ quenching (e.g., TLC monitoring) to isolate reactive intermediates (e.g., enaminones).
  • Catalyst Optimization: Switch from Pd(PPh₃)₄ to XPhos Pd G3 for higher turnover in Suzuki steps .
  • Recrystallization Solvents: Ethanol/DMF mixtures improve purity of final products (e.g., 70% yield for 7-amino-N-(4,6-dimethylpyrimidin-2-yl) analogs ).

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